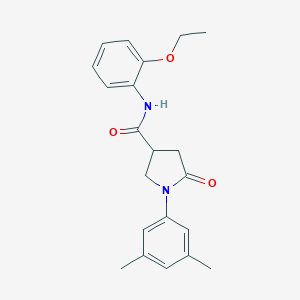
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DEPC is a pyrrolidine derivative that has been shown to exhibit promising biological activities, making it a potential candidate for the development of novel drugs and therapies.
作用機序
The mechanism of action of 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammation and pain.
実験室実験の利点と制限
One of the advantages of using 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways and processes. However, one of the limitations of using 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the development of novel 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide's potential applications in other fields, such as neuroscience and neuropharmacology. Finally, further studies are needed to fully understand the mechanism of action of 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its potential applications in the development of novel drugs and therapies.
合成法
The synthesis of 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3,5-dimethylphenyl isocyanate with 2-ethoxyaniline in the presence of a base, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学的研究の応用
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs. In addition, 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
製品名 |
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-8-6-5-7-18(19)22-21(25)16-12-20(24)23(13-16)17-10-14(2)9-15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChIキー |
YBOKBRAOYKBGBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)









![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)